![molecular formula C14H16N2 B1144217 1,2-Diphenylethane-1,2-diamine CAS No. 16635-95-3](/img/structure/B1144217.png)
1,2-Diphenylethane-1,2-diamine
Overview
Description
1,2-Diphenylethane-1,2-diamine is a chiral molecule, generally used as a chiral resolving agent and as a precursor of the chiral auxiliary . It is also used as a chiral solvating agent in NMR study .
Synthesis Analysis
1,2-Diphenyl-1,2-ethylenediamine can be prepared from benzil by reductive amination . The Derivatization of Proquinoidal Analytes with 1,2-Diphenylethane-1,2-diamine (DPE) and Benzylamine (BA) has been investigated . The fluorogenic derivatization of 5-hydroxyindoles, catecholamines, and catechols with benzylamine (BA) and diphenylethylenediamine (DPE), mediated by the presence of an oxidant such as potassium hexacyanoferrate, followed by liquid chromatography with fluorescence detection has become an established approach for the bioanalysis of this group of biologically important substances .Molecular Structure Analysis
1,2-Diphenyl-1,2-ethylenediamine, DPEN, is an organic compound with the formula H2NCHPhCHPhNH2, where Ph is phenyl (C6H5). DPEN exists as three stereoisomers: meso and two enantiomers S,S- and R,R-. The chiral diastereomers are used in asymmetric hydrogenation. Both diastereomers are bidentate ligands .In the 2:1 salt complexes with a range of acids including α-arylpropanoic, α-halo carboxylic acid, and primary carboxylic acids, RCH2CO2H, the diastereotopic resonances in 1H NMR were typically more than 0.05 ppm shift non-equivalent .
Physical And Chemical Properties Analysis
1,2-Diphenyl-1,2-ethylenediamine is a white solid with a molar mass of 212.29 g/mol. It has a melting point of 79 to 83 °C and is slightly soluble in water .Scientific Research Applications
Polyimide Film Production
1,2-Diphenylethane-1,2-diamine is used in the synthesis of a novel polyimide (PI) film . This film is prepared with 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6-FDA) as a counter dianhydride . The resulting PI film is not only soluble in common polar solvents with high boiling points, but also soluble in common low-boiling-point polar solvents . It has a low dielectric constant, high transparency, and low water absorption .
Derivatization of Proquinoidal Analytes
1,2-Diphenylethane-1,2-diamine is used in the fluorogenic derivatization of 5-hydroxyindoles, catecholamines, and catechols . This approach has become an established method for the bioanalysis of these biologically important substances .
Chiral Solvating Agent
It forms 2:1 salt complexes with a range of acids including α-arylpropanoic, α-halo carboxylic acid, and primary carboxylic acids .
Catalyst for Enantioselective Reactions
DPEN-derived chiral triazolium salts, which can be derived from 1,2-Diphenylethane-1,2-diamine, can be used to catalyze enantioselective intramolecular Stetter reaction and oxodiene Diels-Alder reaction . Zinc acetate complexes of DPEDA-derived ligands can also be used to catalyze hydrosilylation of imines .
NMR Chiral Solvating Agent
Mechanism of Action
Target of Action
1,2-Diphenylethane-1,2-diamine (DPE) is primarily used as a chiral solvating agent . It interacts with chiral carboxylic acids, aiding in the analysis of their enantiomeric purity . It is also used as a chiral auxiliary and ligand in the synthesis of asymmetric catalysts .
Mode of Action
DPE interacts with its targets through a process known as fluorogenic derivatization . This involves the reaction of DPE with 5-hydroxyindoles, catecholamines, and catechols, mediated by the presence of an oxidant such as potassium hexacyanoferrate . The products of these reactions are then analyzed using liquid chromatography with fluorescence detection .
Biochemical Pathways
The biochemical pathways affected by DPE involve the derivatization of biologically important substances such as 5-hydroxyindoles, catecholamines, and catechols . The reaction products vary depending on the analyte class and the reagent used . For example, DPE reacts with 5-hydroxyindole and epinephrine to form the same product for each respective analyte .
Pharmacokinetics
It is known that the compound’s solubility in water is slight , which may impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
These products are formed at different rates and yields depending on the analyte class and the reagent used .
Action Environment
The action of DPE can be influenced by various environmental factors. For instance, the effect of temperature, stoichiometry, acid enantiomeric purity, concentration, and solvent on the observed shift non-equivalence has been studied . Additionally, the structure of the chiral solvating agent (CSA) can also influence the observed non-equivalence .
Safety and Hazards
Future Directions
The fluorogenic derivatization of 5-hydroxyindoles, catecholamines, and catechols with benzylamine (BA) and diphenylethylenediamine (DPE) has become an established approach for the bioanalysis of this group of biologically important substances . Future research could focus on improving the yield and reaction kinetics of this process .
properties
IUPAC Name |
1,2-diphenylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PONXTPCRRASWKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diphenylethane-1,2-diamine | |
CAS RN |
5700-60-7, 951-87-1, 16635-95-3 | |
Record name | meso-1,2-Diphenylethylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005700607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC180201 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180201 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1, 1,2-diphenyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167312 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 16635-95-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167211 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2R)-rel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.198 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (±)-1,2-Diphenylethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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